Propyl 3-bromobenzoate

Catalog No.
S7750089
CAS No.
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 3-bromobenzoate

Product Name

Propyl 3-bromobenzoate

IUPAC Name

propyl 3-bromobenzoate

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3

InChI Key

RMNIKCIJMWATTH-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=CC=C1)Br

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)Br
  • Chemical reference sources like ChemSpider or PubChem do not indicate any known biological activity or specific research uses for this compound ( or ).
  • Commercial suppliers often list chemicals like Propyl 3-bromobenzoate as "research use only" without specifying their applications ().

This lack of information suggests that Propyl 3-bromobenzoate might be a relatively new compound or one that has not been extensively studied yet.

Future Research Possibilities

Due to the presence of a bromine atom and a carboxylic acid ester group, Propyl 3-bromobenzoate could be a target for investigation in a few areas of scientific research:

  • Medicinal Chemistry: Bromine substitution and ester functionalities are common features in many bioactive molecules. Researchers might explore Propyl 3-bromobenzoate as a starting point for synthesizing new drug candidates with specific therapeutic properties.
  • Material Science: Aromatic esters can have interesting properties for applications in liquid crystals or polymers. Propyl 3-bromobenzoate could be investigated for its potential use in developing new materials.
  • Organic Synthesis: Propyl 3-bromobenzoate might serve as a useful intermediate or precursor for synthesizing more complex organic molecules.

Propyl 3-bromobenzoate is an organic compound classified as an aromatic ester, with the molecular formula C10H11BrO2C_{10}H_{11}BrO_2. It features a propyl group attached to the benzoate structure, specifically at the 3-position of the benzene ring, where a bromine atom is also substituted. This compound is characterized by its distinctive chemical properties and structural configuration, which contribute to its utility in various chemical applications.

Propyl 3-bromobenzoate is reactive due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The bromine can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives. Additionally, it can participate in coupling reactions and other transformations typical of aryl halides.

Common Reactions Include:

  • Nucleophilic Substitution: The bromine can be substituted by nucleophiles like sodium azide or thiols.
  • Esterification: It can react with alcohols to form new esters.
  • Reduction: The compound can undergo reduction to yield corresponding alcohols.

Propyl 3-bromobenzoate can be synthesized through several methods:

  • Bromination of Propyl Benzoate: Propyl benzoate can be treated with bromine or a brominating agent in the presence of a solvent such as dichloromethane to yield propyl 3-bromobenzoate.
  • Esterification Reaction: The reaction between benzoic acid and propanol followed by bromination at the meta position using brominating agents.
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate the reaction between benzoic acid derivatives and propanol under controlled conditions .

Propyl 3-bromobenzoate has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its aromatic properties, it may find use in flavoring formulations.
  • Research: Utilized in studies related to nucleophilic substitution mechanisms and reaction kinetics.

Several compounds share structural similarities with propyl 3-bromobenzoate, including:

Compound NameStructure TypeNotable Features
Ethyl 3-bromobenzoateAromatic EsterSimilar reactivity but with an ethyl group instead
Propyl benzoateAromatic EsterLacks halogen; used primarily as a flavoring agent
Benzyl 3-bromobenzoateAromatic EsterContains a benzyl group; higher reactivity due to resonance

Uniqueness of Propyl 3-Bromobenzoate

Propyl 3-bromobenzoate is unique due to its specific substitution pattern on the benzene ring and its potential for diverse chemical transformations. Its reactivity profile differs from that of similar compounds, particularly in nucleophilic substitution reactions where the presence of the bromine atom allows for varied synthetic routes not available in non-halogenated analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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